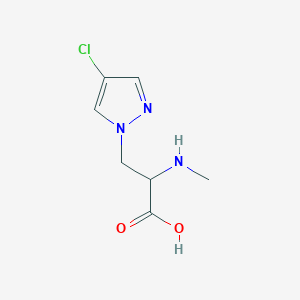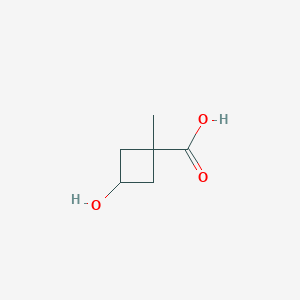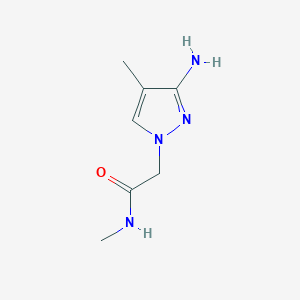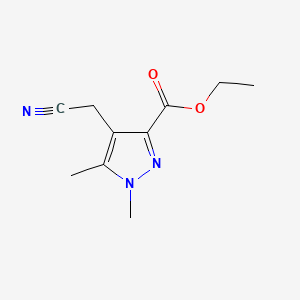
3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with methylamine to introduce the methylamino group.
Carboxylation: Finally, the compound is carboxylated to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions could target the pyrazole ring or the carboxylic acid group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could result in various substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chloro-1h-pyrazol-1-yl)propanoic acid: Lacks the methylamino group.
3-(1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: Lacks the chlorine atom.
3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: Substitutes chlorine with bromine.
Uniqueness
The presence of both the chlorine atom and the methylamino group in 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid may confer unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H10ClN3O2 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-9-6(7(12)13)4-11-3-5(8)2-10-11/h2-3,6,9H,4H2,1H3,(H,12,13) |
Clé InChI |
DIUSLAJHBKNIJM-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=C(C=N1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)




![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)


